molecular formula C13H15N B1583788 1-Phenylcyclohexanecarbonitrile CAS No. 2201-23-2

1-Phenylcyclohexanecarbonitrile

Cat. No.: B1583788
CAS No.: 2201-23-2
M. Wt: 185.26 g/mol
InChI Key: AUXIEQKHXAYAHG-UHFFFAOYSA-N
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Description

1-Phenylcyclohexanecarbonitrile is an organic compound with the molecular formula C₁₃H₁₅N and a molecular weight of 185.27 g/mol . It is characterized by a phenyl group attached to a cyclohexane ring, which is further bonded to a nitrile group. This compound is known for its applications in various fields, including chemistry and pharmaceuticals.

Preparation Methods

1-Phenylcyclohexanecarbonitrile can be synthesized through several methods. One common synthetic route involves the reaction of phenylmagnesium bromide with cyclohexanone, followed by the addition of cyanide ion to form the nitrile group . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Phenylcyclohexanecarbonitrile undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Grignard reagents, organolithium compounds.

Major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives.

Scientific Research Applications

1-Phenylcyclohexanecarbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules.

    Medicine: This compound is investigated for its potential pharmacological properties, including its use in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Phenylcyclohexanecarbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s activity and specificity .

Comparison with Similar Compounds

1-Phenylcyclohexanecarbonitrile can be compared with other similar compounds, such as:

    1-Phenylcyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    1-Phenylcyclohexanol: Contains a hydroxyl group instead of a nitrile group.

    1-Phenylcyclohexylamine: Features an amine group in place of the nitrile group.

These compounds share structural similarities but differ in their functional groups, leading to distinct chemical and biological properties.

Properties

IUPAC Name

1-phenylcyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H15N/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXIEQKHXAYAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70176448
Record name 1-Phenylcyclohexanecarbonitrile
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Molecular Weight

185.26 g/mol
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CAS No.

2201-23-2
Record name 1-Phenylcyclohexanecarbonitrile
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Record name 1-Phenylcyclohexanecarbonitrile
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Record name 1-Phenylcyclohexanecarbonitrile
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Record name 1-phenylcyclohexanecarbonitrile
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Record name 1-PHENYLCYCLOHEXANECARBONITRILE
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Synthesis routes and methods

Procedure details

To a suspension of NaH (42.7 g, 1067.0 mmol, 60%) in dimethyl sulfoxide (600.0 mL) were added drop-wise a mixture of phenylacetonitrile (50.0 g, 426.8 mmol) and 1,5-dibromopentane (58.1 mL, 426.8 mmol) dissolved in dimethyl sulfoxide:ether (1:1) (200.0 mL) at 0° C. and the reaction mixture was stirred at this temperature for 2 h. After completion of the reaction, water and a 10% HCl solution were added to the mixture and the mixture was extracted with ethyl acetate. The combined organic layer was then washed with water and brine and dried over sodium sulfate and concentrated under reduced pressure to obtain a crude product. This crude product was then purified by normal silica gel column chromatography (using hexane) to get 1-phenyl-cyclohexanecarbonitrile (249) (52.0 g, 65.76%) as a colorless oil.
Name
Quantity
42.7 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
58.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
dimethyl sulfoxide ether
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the choice of alkali metal affect the stereochemical outcome of 1-Phenylcyclohexanecarbonitrile reductive decyanation?

A: Research indicates that the stereochemical course of reductive decyanation for this compound derivatives, specifically 4-t-Butyl-1-phenylcyclohexanecarbonitrile, is significantly influenced by the choice of alkali metal used in the reaction. [, ] When sodium is employed, a consistent ratio (1.5:1) favoring the thermodynamically stable product (5) over the other isomer (6) is observed, regardless of the starting stereoisomer of the nitrile. [] Conversely, reactions utilizing potassium exhibit heightened sensitivity to the type of hydrogen donors present. [] Notably, in the absence of hydrogen donors, both stereoisomers yield exclusively product 5, irrespective of the metal used. []

Q2: What role do hydrogen donors play in the reductive decyanation of this compound?

A: Hydrogen donors play a crucial role in influencing the stereoselectivity of this compound derivative reductive decyanation, particularly in potassium-mediated reactions. [] The specific type of alcohol used as a hydrogen donor can significantly alter the ratio of products obtained. [] This suggests that the hydrogen donor actively participates in the reaction mechanism, influencing the stereochemical outcome. Further research is needed to fully elucidate the mechanistic details and the impact of different hydrogen donor characteristics on product distribution.

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